
Olivetol Dimethyl Ether-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olivetol Dimethyl Ether-d9 is a deuterated derivative of 1,3-dimethoxybenzene. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the pentyl side chain. This modification can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olivetol Dimethyl Ether-d9 typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dimethoxybenzene.
Deuteration: The pentyl side chain is introduced and deuterated using deuterium gas (D2) under specific conditions to replace hydrogen atoms with deuterium.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for scientific research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Olivetol Dimethyl Ether-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Olivetol Dimethyl Ether-d9 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy.
Mechanism of Action
The mechanism by which Olivetol Dimethyl Ether-d9 exerts its effects involves the following:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: Deuterium substitution can alter the rate of metabolic reactions, providing insights into reaction pathways and enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: The non-deuterated parent compound.
1,3-Dimethoxy-5-pentylbenzene: The non-deuterated analog with a pentyl side chain.
Olivetol Dimethyl Ether-d9: The deuterated derivative.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable for studying isotope effects in chemical reactions and biological processes.
Properties
IUPAC Name |
1,3-dimethoxy-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3/i1D3,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSEUBXQFHRGA-VYNTZABCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492831 |
Source


|
| Record name | 1,3-Dimethoxy-5-(2,2,3,3,4,4,5,5,5-~2~H_9_)pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137125-91-8 |
Source


|
| Record name | 1,3-Dimethoxy-5-(2,2,3,3,4,4,5,5,5-~2~H_9_)pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
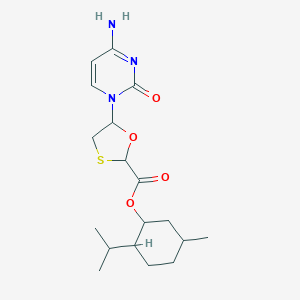

![[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B132228.png)

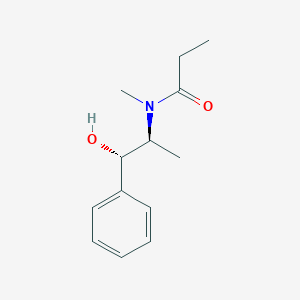
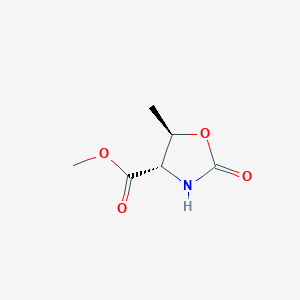
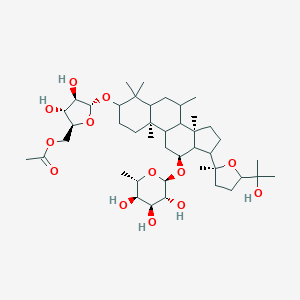
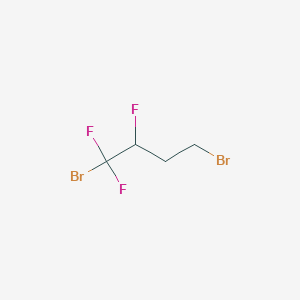
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)
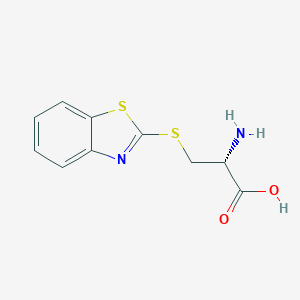
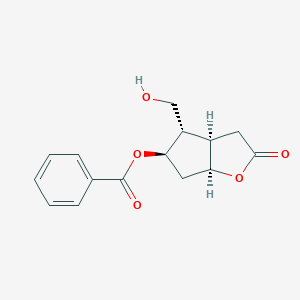
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
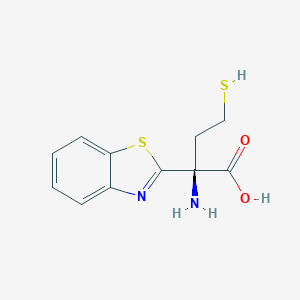
![ETHANONE, 1-[(1S,5R)-3-AMINO-6,6-DIMETHYLBICYCLO[3.1.0]HEX-2-EN-2-YL]-](/img/structure/B132254.png)
